3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine" .Chemical Reactions Analysis
The compound may be involved in reactions such as the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine is used in the synthesis of various heterocyclic compounds. For instance, it plays a role in the photochemical synthesis of fluorinated heterocyclic compounds like oxadiazoles and triazoles, which have potential applications in drug discovery and material sciences. The synthesis process involves photolytic intermediate steps and can lead to various fluorinated five-membered heterocycles (Pace et al., 2004).
Role in Medicinal Chemistry
The compound is also instrumental in medicinal chemistry. It serves as a building block for various pharmacologically active molecules. For instance, it's involved in the synthesis of β-amino amides incorporating fused heterocycles like triazolopiperazines. These compounds are evaluated for their inhibitory activities against dipeptidyl peptidase IV (DPP-IV), making them potential treatments for type 2 diabetes (Kim et al., 2005).
Application in Organic Synthesis
In the realm of organic synthesis, this compound is used in the preparation of various complex molecules. The structural uniqueness of this compound allows it to engage in complex chemical reactions, leading to the synthesis of multifunctional systems, which could have implications in drug development and material sciences (Pattison et al., 2009).
Properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRFNWFPYULIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=NOC(=C2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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